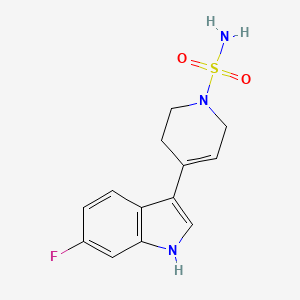![molecular formula C28H29Cl2N5O5S2 B10835468 2-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-N-(dimethylsulfamoyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B10835468.png)
2-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-N-(dimethylsulfamoyl)-1,3-benzothiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PMID29649907-Compound-25 is a small molecular drug known for its selective inhibition propertiesThe compound is particularly noted for its ability to penetrate the central nervous system and its activity in preclinical pharmacokinetic and pharmacodynamic models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PMID29649907-Compound-25 involves multiple steps, including the formation of a spirocyclopropyl structure. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. The synthetic route often involves scaffold hopping and optimization of precursor molecules .
Industrial Production Methods
Industrial production of PMID29649907-Compound-25 requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in the industrial production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
PMID29649907-Compound-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Wissenschaftliche Forschungsanwendungen
PMID29649907-Verbindung-25 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung von Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Therapeutikum.
Medizin: Erforscht auf sein Potenzial bei der Behandlung von neurologischen Erkrankungen aufgrund seiner Durchdringung des Zentralnervensystems.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Wirkstoffforschung eingesetzt
Wirkmechanismus
Der Wirkmechanismus von PMID29649907-Verbindung-25 beinhaltet die selektive Inhibition spezifischer molekularer Zielstrukturen. Die Verbindung bindet an ihre Zielproteine, was zur Modulation nachgeschalteter Signalwege führt. Diese Interaktion führt zu den gewünschten pharmakologischen Wirkungen, wie z. B. der Hemmung krankheitsbedingter Prozesse. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören verschiedene Enzyme und Rezeptoren, die eine entscheidende Rolle bei den Zellfunktionen spielen .
Wirkmechanismus
The mechanism of action of PMID29649907-Compound-25 involves its selective inhibition of specific molecular targets. The compound binds to its target proteins, leading to the modulation of downstream signaling pathways. This interaction results in the desired pharmacological effects, such as the inhibition of disease-related processes. The molecular targets and pathways involved include various enzymes and receptors that play crucial roles in cellular functions .
Eigenschaften
Molekularformel |
C28H29Cl2N5O5S2 |
|---|---|
Molekulargewicht |
650.6 g/mol |
IUPAC-Name |
2-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-N-(dimethylsulfamoyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C28H29Cl2N5O5S2/c1-34(2)42(37,38)33-27(36)17-8-9-22-23(14-17)41-28(31-22)35-12-10-18(11-13-35)39-15-19-25(32-40-26(19)16-6-7-16)24-20(29)4-3-5-21(24)30/h3-5,8-9,14,16,18H,6-7,10-13,15H2,1-2H3,(H,33,36) |
InChI-Schlüssel |
FJNHJIMGAHRBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclohexyl-2-(4H-imidazo[1,5-a]indol-4-yl)ethanol](/img/structure/B10835393.png)
![8-[4-[[4-(1-Cyclobutylpiperidin-4-yl)oxyphenyl]methyl]piperazin-1-yl]-2,4-dimethyl-1,4-benzoxazin-3-one](/img/structure/B10835404.png)
![5-(2-Cyclohexyl-2-fluoroethyl)-5,6-dihydroimidazo[5,1-a]isoquinoline](/img/structure/B10835418.png)
![6-Chloro-4-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B10835420.png)
![N-(4-chlorophenyl)-2-[4-[2-(trifluoromethyl)pyridin-4-yl]cyclohexyl]propanamide](/img/structure/B10835427.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835433.png)

![N-[(1S,9aR)-1-phenyl-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]-2-methoxy-6-methylsulfanyl-4-(trifluoromethyl)benzamide](/img/structure/B10835460.png)
![N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)oxypiperidin-1-yl]propanamide](/img/structure/B10835461.png)
![7-Bromo-5-[3,3-dimethyl-4-(methylsulfonyl)-1-piperazinyl]imidazo[1,5-a]pyridine](/img/structure/B10835466.png)
![[4-[1-hydroxy-2-(7-methyl-6-phenyl-5H-pyrrolo[1,2-c]imidazol-5-yl)ethyl]piperidin-1-yl]-phenylmethanone](/img/structure/B10835470.png)

![N-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]-N-[3-(5-methoxypyridin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B10835473.png)
![8-chloro-N-[2-(cyclopropylmethylamino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B10835476.png)
